Triallyl pentaerythritol

Membrane science Ultrafiltration Anti-fouling hydrogels

Triallyl pentaerythritol (CAS 1471-17-6), also referred to as pentaerythritol triallyl ether (APE or PETAE), is a trifunctional allyl ether monomer with the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol. It features three reactive allyl groups and one residual hydroxyl group on a pentaerythritol core, yielding a hydroxyl value of 230–260 mg KOH/g.

Molecular Formula C14H24O4
Molecular Weight 256.34 g/mol
CAS No. 1471-17-6
Cat. No. B1665097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriallyl pentaerythritol
CAS1471-17-6
SynonymsAI 3-09536;  AI-3-09536;  AI3-09536
Molecular FormulaC14H24O4
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC=CCOCC(CO)(COCC=C)COCC=C
InChIInChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2
InChIKeyFYRWKWGEFZTOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triallyl Pentaerythritol (APE/PETAE) CAS 1471-17-6: Trifunctional Allyl Ether Crosslinker Baseline Properties


Triallyl pentaerythritol (CAS 1471-17-6), also referred to as pentaerythritol triallyl ether (APE or PETAE), is a trifunctional allyl ether monomer with the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol [1]. It features three reactive allyl groups and one residual hydroxyl group on a pentaerythritol core, yielding a hydroxyl value of 230–260 mg KOH/g . The compound is a colorless to pale yellow liquid with a density of 0.985 g/cm³, a refractive index of approximately 1.4650, and a viscosity of 10–30 mPa·s at 23°C . Its primary industrial role is as a crosslinking agent and reactive diluent in UV-curable resins, superabsorbent polymers (SAP), unsaturated polyesters, polyurethanes, and hydrogel membranes .

Why Generic Substitution of Triallyl Pentaerythritol With Other Trifunctional Crosslinkers Is Scientifically Unreliable


Triallyl pentaerythritol cannot be freely interchanged with other trifunctional crosslinkers such as pentaerythritol triacrylate (PETA), trimethylolpropane triacrylate (TMPTA), or N,N′-methylene bisacrylamide (MBAA). The allyl ether functionality confers fundamentally different reactivity kinetics, oxygen inhibition behavior, and network architecture compared to acrylate-based crosslinkers [1]. In thiol-ene photopolymerizations, allyl ethers exhibit low or no oxygen inhibition and form homogeneous networks, whereas acrylates are susceptible to oxygen inhibition and produce heterogeneous networks [2]. Critically, in hydrogel composite membranes, PETAE (triallyl pentaerythritol) produces a more open barrier structure with protein rejection that decreases at higher crosslinker ratios, while MBAA yields the opposite behavior — denser layers with enhanced protein rejection [3]. For the procurement scientist, this means substituting APE with MBAA or PETA in a membrane or SAP formulation would invert the sieving performance and alter network architecture in ways that cannot be compensated by adjusting concentration alone. The quantitative evidence below substantiates each of these differentiation dimensions.

Triallyl Pentaerythritol Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


Differential Protein Rejection Tuning in Ultrafiltration Membranes: PETAE vs. MBAA Crosslinker

In a direct head-to-head study on photo-grafted poly(ethylene glycol) methacrylate (PEGMA) hydrogel composite polyethersulfone (PES) ultrafiltration membranes, the two crosslinkers pentaerythritol triallyl ether (PETAE) and N,N′-methylene bisacrylamide (MBAA) produced diametrically opposite effects on protein sieving. Membranes crosslinked with the three-armed PETAE yielded a more open barrier structure, and bovine serum albumin (BSA) and myoglobin rejection decreased with increasing crosslinker ratio. In contrast, membranes crosslinked with the two-armed MBAA formed denser hydrogel layers, and protein rejection increased with increasing crosslinker ratio [1]. A follow-up study confirmed that polyPEGMA/PETAE composite membranes showed lower solute rejection relative to uncrosslinked controls, while polyPEGMA/MBAA membranes exhibited higher solute rejection, with the effect amplified at higher crosslinker loadings [2].

Membrane science Ultrafiltration Anti-fouling hydrogels

Viscosity Advantage of Triallyl Pentaerythritol vs. Pentaerythritol Triacrylate (PETA) for Processing and Formulation

Triallyl pentaerythritol (APE) exhibits a viscosity of 10–30 mPa·s at 23°C per multiple manufacturer specifications . In contrast, pentaerythritol triacrylate (PETA, CAS 3524-68-3), the closest acrylate-functional analog sharing the pentaerythritol core, exhibits a viscosity of 500–1,000 mPa·s (cps) at 25°C . Trimethylolpropane triacrylate (TMPTA, CAS 15625-89-5), another widely used trifunctional acrylate crosslinker, exhibits a viscosity of 70–110 mPa·s at 25°C . This places APE approximately 20–100 times lower in viscosity than PETA and approximately 3–10 times lower than TMPTA.

Polymer processing UV-curable coatings Reactive diluents

Controlled Medium Swelling in Embolic Granules: PAPE (APE-Derived) vs. Traditional PVA Granules

In a 2024 study, pentaerythritol triallyl ether (APE) and its esterified derivative APEAA were used to prepare novel polymeric amorphous embolic granules (PAPE and PAPEAA) via photo-driven radical-mediated [3+2] cyclopolymerization . The study's explicit purpose was to overcome the excessive swelling problems of traditional polyvinyl alcohol (PVA) embolic granules, which can cause catheter obstruction and vascular regeneration. The PAPE and PAPEAA granules demonstrated medium swelling properties suitable for clinical injection, while PVA granules are documented to exhibit excessive and uncontrolled swelling leading to aggregation and catheter blockage .

Biomedical polymers Vascular embolization Hydrogel swelling

Intrinsic Hydrophilic Character: Water Permeability of Triallyl Pentaerythritol Compared to Class Baseline

Triallyl pentaerythritol has been characterized with intrinsic water permeability values up to 2.8 × 10⁻⁶ cm/sec at 25°C, attributed to its hydrophilic properties arising from the residual hydroxyl group and ether oxygen atoms capable of hydrogen bonding . While direct comparative water permeability data for structurally analogous crosslinkers such as PETA or TMPTA under identical conditions are not available in the open literature, the documented hydrophilic character of APE stands in contrast to the more hydrophobic nature of acrylate-functional analogs, which typically exhibit negligible intrinsic water permeability and require copolymerization with hydrophilic comonomers to achieve water transport [1].

Material hydrophilicity Membrane science Water transport

Thermal Stability of Triallyl Pentaerythritol: Resistance to Degradation up to 250°C

Triallyl pentaerythritol has been characterized as stable up to 250°C, with additional documented resistance to degradation by inorganic acids and fatty acids . While direct comparative thermal stability data against PETA or TMPTA under identical experimental conditions (e.g., TGA at identical ramp rates) are not available in the open primary literature to constitute a formal head-to-head comparison, the 250°C stability threshold places APE within the thermal processing window required for engineering thermosets and high-temperature curing cycles. PETA homopolymer is reported to have a glass transition temperature (Tg) of approximately 103°C , suggesting that APE-based networks may offer a different thermomechanical profile, though systematic comparative TGA data are needed for procurement-grade thermal stability differentiation.

Thermal stability High-temperature processing Thermosetting resins

Rotational Freedom in Thiol-Ene Networks: APE Enables Higher Conversion via Reduced Tg vs. Conventional Tri-Functional Ene Monomers

In a 2024 AIChE study on thiol-ene photopolymerization for holographic polymer applications, pentaerythritol triallyl ether (APE) was selected as a novel high molecular weight monomer containing three alkene functional groups with many degrees of rotational freedom [1]. The study predicted that this rotational freedom would reduce the glass transition temperature (Tg), leading to higher conversions when reacted with pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). An empirical correlation curve between Tg and conversion was generated for the APE-PETMP system to enable accurate modeling of reaction rate and conversion using reaction kinetics and free volume theory. This behavior contrasts with more rigid tri-functional ene monomers (e.g., triallyl isocyanurate, TTT) where Tg increases with crosslink density can limit achievable conversion [1].

Thiol-ene photopolymerization Click chemistry Holographic polymers

Triallyl Pentaerythritol Application Scenarios Where Quantitative Differentiation Drives Scientific and Procurement Decisions


Anti-Fouling Ultrafiltration Membranes Requiring Open Barrier Architecture and High Flux

When designing anti-fouling thin-layer hydrogel composite UF membranes where the goal is high water flux with tunable, low-to-moderate protein rejection, triallyl pentaerythritol (PETAE) is the crosslinker of choice. The Peeva et al. (2010, 2012) studies directly demonstrated that PETAE yields a more open barrier structure with protein rejection that decreases as crosslinker concentration increases, in direct contrast to MBAA which produces denser, higher-rejection layers [1]. This divergent behavior is not achievable by simply adjusting MBAA concentration; it reflects a fundamental difference in network architecture arising from the three-armed (PETAE) versus two-armed (MBAA) topology. For procurement, specifying PETAE over MBAA directly determines whether the membrane will exhibit an open, high-flux sieving profile or a dense, high-rejection profile.

Low-Viscosity Reactive Diluent for UV-Curable Coatings and Inks Requiring Minimal Solvent

In UV-curable coating and ink formulations where low viscosity is essential for spray, roller, or inkjet application with minimal volatile organic compound (VOC) content, triallyl pentaerythritol (APE) provides a decisive processing advantage. With a viscosity of 10–30 mPa·s at 23°C, APE is approximately 20–100 times less viscous than pentaerythritol triacrylate (PETA, 500–1,000 mPa·s) and 3–10 times less viscous than trimethylolpropane triacrylate (TMPTA, 70–110 mPa·s) . This enables APE to function as both crosslinker and reactive diluent, eliminating the need for additional low molecular weight diluents that increase VOC emissions and compromise film properties. Additionally, allyl ether-based thiol-ene formulations exhibit low or no oxygen inhibition, a documented advantage over acrylate systems [2].

Biomedical Embolic Agents Requiring Controlled, Medium Swelling Without Catheter Obstruction

For interventional embolotherapy applications where controlled swelling is critical to prevent catheter obstruction and ensure predictable vascular occlusion, APE-derived polymeric amorphous embolic granules (PAPE) offer a demonstrated advantage over traditional PVA granules. The Lin et al. (2024) study explicitly developed PAPE and PAPEAA granules to overcome the excessive swelling and aggregation problems that plague PVA-based embolic agents . The in vivo animal experiments confirmed embolic efficacy and biological safety. For biomedical procurement and R&D teams developing next-generation embolic materials, APE provides a monomer platform that yields clinically suitable swelling behavior unattainable with PVA.

Thiol-Ene Photopolymerization for High-Conversion Optical and Holographic Materials

In thiol-ene photopolymerization systems for holographic polymers, stereolithography, and optical materials requiring high conversion and uniform network architecture, APE's high rotational freedom provides a unique advantage. The AIChE 2024 study demonstrated that APE's rotational freedom reduces Tg during polymerization, enabling higher conversions than achieved with rigid tri-functional ene monomers like triallyl isocyanurate (TTT), where Tg increases limit ultimate conversion [3]. This Tg-conversion relationship directly impacts refractive index uniformity, haze reduction, and image clarity in holographic applications. For researchers and formulators in optical polymer development, selecting APE over rigid tri-functional alternatives directly influences achievable conversion and optical performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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